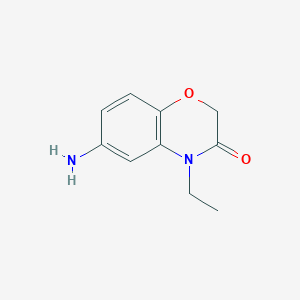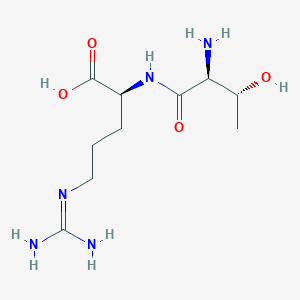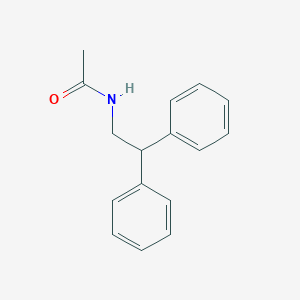
Acetamide, N-(2,2-diphenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2,2-diphenylethyl)-, also known as N-phenyl-2-(2-phenylethyl) acetamide, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Acetamide, N-(2,2-diphenylethyl)- has potential applications in various scientific research fields, such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the development of novel drugs for the treatment of pain and inflammation-related disorders. Additionally, it has been found to modulate the activity of certain neurotransmitter systems, such as the GABAergic and glutamatergic systems, which are involved in various neurological disorders.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2,2-diphenylethyl)- is not fully understood, but it is believed to act through the modulation of neurotransmitter systems in the brain. It has been shown to enhance the activity of GABAergic neurotransmission, which is responsible for the regulation of anxiety and seizure activity. Additionally, it has been found to inhibit the activity of glutamatergic neurotransmission, which is involved in the development of neurological disorders such as Alzheimer's disease and epilepsy.
Effets Biochimiques Et Physiologiques
Acetamide, N-(2,2-diphenylethyl)- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. Furthermore, it has been shown to improve cognitive function and memory by modulating neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, N-(2,2-diphenylethyl)- has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for various research applications. However, it also has some limitations, such as its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Acetamide, N-(2,2-diphenylethyl)-. One area of interest is the development of novel drugs based on the compound for the treatment of pain and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of neurological disorders. Furthermore, research could explore the potential use of Acetamide, N-(2,2-diphenylethyl)- as a tool for the study of neurotransmitter systems in the brain.
Conclusion
In conclusion, Acetamide, N-(2,2-diphenylethyl)- is a compound with significant potential for scientific research applications. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities, including analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been found to modulate neurotransmitter systems in the brain, making it a promising candidate for the development of novel drugs for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Méthodes De Synthèse
Acetamide, N-(2,2-diphenylethyl)- can be synthesized through the reaction of N-phenylacetamide with 2-bromo-2-phenylethane in the presence of a palladium catalyst. The reaction yields the desired compound in good yields and high purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propriétés
Numéro CAS |
93007-74-0 |
|---|---|
Nom du produit |
Acetamide, N-(2,2-diphenylethyl)- |
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-(2,2-diphenylethyl)acetamide |
InChI |
InChI=1S/C16H17NO/c1-13(18)17-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,17,18) |
Clé InChI |
XGPLPSYPEKXARJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)NCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)
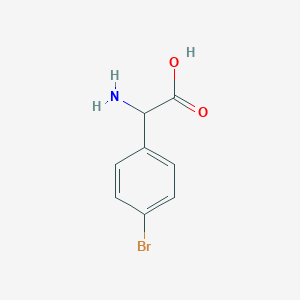
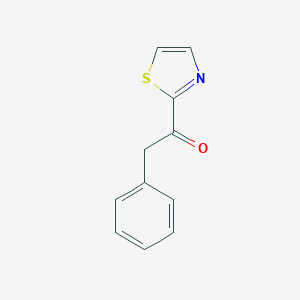
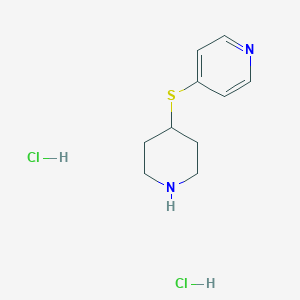
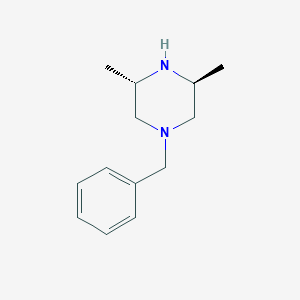

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
